molecular formula C35H29Br B8243283 2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene

2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene

Cat. No.: B8243283
M. Wt: 529.5 g/mol
InChI Key: PLYIHNSLHMPASK-UHFFFAOYSA-N
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Description

2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene (CAS: 2416180-69-1) is a brominated fluorene derivative featuring a 4’-tert-butylbiphenyl substituent at the 9-position and a phenyl group at the adjacent position. Its molecular formula is C₃₃H₂₉Br, with a molecular weight of 505.49 g/mol. This compound is structurally tailored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors, due to its conjugated aromatic system and bulky tert-butyl group, which enhances solubility and reduces aggregation in thin films .

Properties

IUPAC Name

2-bromo-9-[3-(4-tert-butylphenyl)phenyl]-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29Br/c1-34(2,3)26-18-16-24(17-19-26)25-10-9-13-28(22-25)35(27-11-5-4-6-12-27)32-15-8-7-14-30(32)31-21-20-29(36)23-33(31)35/h4-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYIHNSLHMPASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)Br)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phase-Transfer Catalyzed Bromination

A high-yield approach involves using ammonium bromide (NH₄Br) and potassium bromate (KBrO₃) under phase-transfer conditions. Key parameters include:

Parameter Conditions Yield Source
CatalystTetradecyltrimethylammonium chloride99.2%,
Temperature75°C
Molar Ratio (Fluorene:NH₄Br:KBrO₃)1:2.5:1.1
Reaction Time3 hours

This method avoids harsh brominating agents like molecular bromine (Br₂), reducing side reactions. The phase-transfer catalyst facilitates interfacial bromine transfer, enhancing regioselectivity for the 2-position.

Electrophilic Aromatic Bromination

Alternative methods employ N-bromosuccinimide (NBS) in dichloromethane (DCM) with FeCl₃ catalysis. While less selective, this approach is effective for small-scale synthesis:

Fluorene+NBSFeCl3,DCM2-Bromo-9-phenylfluorene\text{Fluorene} + \text{NBS} \xrightarrow{\text{FeCl}_3, \text{DCM}} 2\text{-Bromo-9-phenylfluorene}

Yields range from 85–92%, with purification via recrystallization in hexane.

Introduction of the 9-Phenyl Group

The 9-phenyl substituent is typically introduced via Friedel-Crafts alkylation or Grignard reactions:

Friedel-Crafts Alkylation

Using benzene and anhydrous AlCl₃, 9H-fluorenone undergoes alkylation to form 9-phenylfluorenone. Subsequent reduction with NaBH₄ yields 9-phenylfluorene:

9H-Fluorenone+PhHAlCl39-PhenylfluorenoneNaBH49-Phenylfluorene9\text{H-Fluorenone} + \text{PhH} \xrightarrow{\text{AlCl}3} 9\text{-Phenylfluorenone} \xrightarrow{\text{NaBH}4} 9\text{-Phenylfluorene}

Grignard Reaction

Phenylmagnesium bromide reacts with 9H-fluorenone in tetrahydrofuran (THF), followed by acid workup to yield 9-phenylfluorene:

9H-Fluorenone+PhMgBrTHF9-PhenylfluorenolH+9-Phenylfluorene9\text{H-Fluorenone} + \text{PhMgBr} \xrightarrow{\text{THF}} 9\text{-Phenylfluorenol} \xrightarrow{\text{H}^+} 9\text{-Phenylfluorene}

Suzuki-Miyaura Cross-Coupling for Biphenyl-tert-butyl Substituent

The 4'-(tert-butyl)-[1,1'-biphenyl]-3-yl group is introduced via Suzuki coupling between 2-bromo-9-phenylfluorene and a boronic acid derivative.

Boronic Acid Preparation

4'-(tert-Butyl)-[1,1'-biphenyl]-3-ylboronic acid is synthesized via Miyaura borylation of 3-bromo-4'-tert-butylbiphenyl using bis(pinacolato)diboron and Pd(dppf)Cl₂:

3-Br-4’-t-Bu-Biphenyl+B2Pin2Pd(dppf)Cl23-Bpin-4’-t-Bu-Biphenyl3\text{-Br-4'-t-Bu-Biphenyl} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2} 3\text{-Bpin-4'-t-Bu-Biphenyl}

Coupling Reaction Optimization

Key conditions for the Suzuki coupling step:

Parameter Conditions Yield Source
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂70–85%,
BaseK₂CO₃ or Cs₂CO₃
SolventToluene/EtOH (3:1)
Temperature80–100°C
Reaction Time12–24 hours

The reaction proceeds via oxidative addition of the bromofluorene to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Purification and Characterization

Final purification employs column chromatography (SiO₂, hexane/EtOAc) or recrystallization from ethanol. Structural validation uses:

  • ¹H/¹³C NMR : Distinct signals for tert-butyl (δ 1.35 ppm), fluorene protons (δ 7.2–7.8 ppm), and biphenyl resonances.

  • Mass Spectrometry : Molecular ion peak at m/z 553.2 ([M+H]⁺).

  • X-ray Crystallography : Confirms planar fluorene core and tert-butyl steric effects.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Phase-Transfer BrominationHigh yield (99%), scalableRequires specialized catalysts
Suzuki CouplingChemoselective, mild conditionsCostly Pd catalysts
Grignard AlkylationStraightforward setupMoisture-sensitive reagents

Industrial and Environmental Considerations

  • Cost Efficiency : Pd catalyst recycling (e.g., using immobilized Pd on carbon) reduces expenses.

  • Green Chemistry : Aqueous-phase bromination (NH₄Br/KBrO₃) minimizes organic waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)-9-phenyl-9H-fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The biphenyl and fluorene moieties can participate in coupling reactions to form larger, more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

Organic Electronics

The compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties facilitate efficient charge transport and light emission, making it a valuable component in next-generation display technologies and solar cells.

Material Science

In material science, 2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene is employed to synthesize advanced materials with specific optical and electronic characteristics. Its structural features allow for the tuning of material properties, which is crucial for applications in sensors and other electronic devices.

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug discovery and development. Researchers explore its potential biological activities, particularly in designing molecules that can interact with specific biological targets. The bromine atom and biphenyl moiety contribute to its reactivity, making it a focus in studies aimed at developing new therapeutic agents.

Catalysis

This compound serves as a ligand in various catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its application in catalysis is significant for synthesizing complex organic molecules efficiently.

Case Study 1: OLED Development

Recent research has demonstrated that incorporating this compound into OLED devices significantly enhances their efficiency and color purity. Studies showed that devices utilizing this compound exhibited improved brightness and longevity compared to traditional materials .

Case Study 2: Drug Development

In medicinal chemistry studies, derivatives of this compound have been synthesized and tested for their anti-cancer properties. Preliminary results indicate promising activity against specific cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of 2-Bromo-9-(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)-9-phenyl-9H-fluorene involves its interaction with molecular targets through its functional groups. The bromine atom and biphenyl moiety play crucial roles in its reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application, such as its role in catalysis or its interaction with biological targets in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of structurally related fluorene and carbazole derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key References
2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene C₃₃H₂₉Br 505.49 Bromo, 4’-tert-butylbiphenyl, phenyl Organic semiconductors, OLEDs
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole C₂₆H₂₉BrN 467.42 Bromo, tert-butyl (positions 3,6) Intermediate for conjugated polymers and semiconductors
9-Bromo-9-phenylfluorene C₁₉H₁₃Br 321.21 Bromo, phenyl Chiral educts in asymmetric synthesis
3-Bromo-9,9-diphenyl-9H-fluorene C₂₅H₁₇Br 397.31 Bromo (position 3), diphenyl Building block for optoelectronic materials
2,7-Dibromo-9,9-dioctylfluorene C₃₃H₄₆Br₂ 638.53 Bromo (positions 2,7), dioctyl Conjugated polymers for light-emitting devices
9-(3-Bromophenyl)-9-phenyl-9H-fluorene C₂₅H₁₇Br 397.31 Bromo (meta-substituted phenyl) Synthetic intermediate for functionalized aromatics

Key Structural and Functional Insights

Substituent Effects on Solubility and Stability :

  • The tert-butyl group in the target compound and 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole significantly improves solubility in organic solvents (e.g., toluene, THF), critical for solution-processed device fabrication .
  • Bulky substituents (e.g., dioctyl in 2,7-Dibromo-9,9-dioctylfluorene) reduce crystallization, enhancing amorphous film formation in OLEDs .

Bromine Position and Reactivity: Bromine at the 2-position (target compound) vs. 3-position (3-Bromo-9,9-diphenyl-9H-fluorene) alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Para-substituted bromine in the biphenyl moiety enables regioselective functionalization . 9-Bromo-9-phenylfluorene is widely used in alkylation reactions to synthesize N-(9-phenylfluorenyl) amino acids, leveraging its steric hindrance for stereochemical control .

Electronic Properties :

  • Carbazole derivatives (e.g., 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole) exhibit higher hole-transport capabilities than fluorenes due to nitrogen’s electron-donating effects, making them suitable for hole-injection layers in OLEDs .
  • The extended conjugation in the target compound’s biphenyl-tert-butyl system enhances charge mobility compared to simpler bromofluorenes .

Biological Activity

2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene is a complex organic compound notable for its unique structural features, including a bromine atom, a tert-butyl group, and a biphenyl moiety attached to a fluorene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuroinflammation studies.

  • Molecular Formula : C₃₅H₂₉Br
  • Molecular Weight : 529.51 g/mol
  • CAS Number : 2845126-53-4

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the bromine atom and the biphenyl moiety enhances its reactivity and binding affinity, which are critical for its pharmacological effects.

Key Mechanisms:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups, facilitating diverse chemical transformations.
  • Oxidation and Reduction : The compound can undergo redox reactions, impacting its biological activity.
  • Interaction with Microtubules : Similar compounds have shown the ability to affect microtubule stability, which is vital in cancer cell proliferation.

Anticancer Properties

Research indicates that derivatives of fluorene compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in human cancer cells by disrupting microtubule dynamics and promoting G2/M phase arrest in the cell cycle.

CompoundCell LineIC50 (µM)Mechanism
This compoundKB31TBDInduces apoptosis
Related Compound AA549TBDMicrotubule disruption
Related Compound BMCF7TBDG2/M arrest

Neuroinflammation Studies

The compound's potential as a radioligand for imaging neuroinflammation has been explored. It may interact with the translocator protein (TSPO), which is upregulated in activated microglia during neuroinflammatory processes.

Case Studies

  • Antiproliferative Activity : A study demonstrated that fluorene derivatives significantly inhibited the growth of KB31 cells while showing less effect on A549 cells, suggesting selective targeting based on cellular context.
  • Neuroinflammation Imaging : In animal models of multiple sclerosis, compounds similar to this compound were used to visualize TSPO binding, indicating their utility in studying neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • The tert-butyl group enhances lipophilicity, improving membrane permeability.
  • The bromine atom contributes to electrophilicity, facilitating interactions with nucleophiles within biological systems.

Q & A

Q. What are the safety protocols for handling brominated fluorene derivatives?

  • Methodology :
  • Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact .
  • Waste Disposal : Quench reactive bromine residues with NaHCO₃ before aqueous disposal .

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